3-Ethoxy-4-pentyloxybenzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
3-Ethoxy-4-pentyloxybenzaldehyde belongs to the family of aromatic aldehydes, a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. The presence of two different alkoxy groups at the 3 and 4 positions of the benzene (B151609) ring places it within the sub-category of 3,4-dialkoxybenzaldehydes. These compounds are of significant interest due to the electronic effects of the alkoxy groups, which can influence the reactivity of both the aldehyde functional group and the aromatic ring itself. The interplay between the electron-donating nature of the ethoxy and pentyloxy groups can impact the compound's nucleophilicity, electrophilicity, and its potential as a precursor in various chemical transformations.
Historical Development and Emerging Significance in Organic Synthesis
The specific historical development of this compound is not well-documented in publicly available literature, suggesting it may be a relatively niche compound or one that has been synthesized for specific, proprietary applications. However, the synthesis of related 3,4-dialkoxybenzaldehydes has a more established history, often involving the Williamson ether synthesis to introduce the alkoxy groups onto a dihydroxybenzaldehyde precursor. The general synthetic strategy for this compound can be inferred from these established methods, likely involving the sequential alkylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with an ethylating agent and a pentylating agent. A plausible synthetic route would involve the protection of one hydroxyl group, followed by alkylation of the other, deprotection, and then alkylation of the second hydroxyl group. Alternatively, a direct one-pot synthesis with the corresponding alkyl halides under carefully controlled conditions might be feasible. Its emerging significance lies in its potential use as a building block in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry, where precise control over molecular structure is paramount. A patent has mentioned the compound in the context of an ophthalmic topical agent for diseases of the iris and ciliary body, hinting at potential applications in the pharmaceutical sector. epo.org
Structural Elucidation Challenges and Advanced Characterization Needs
The definitive structural elucidation of this compound would rely on a combination of modern spectroscopic techniques. While basic characterization would involve determining its melting point and elemental analysis, a comprehensive understanding of its structure requires more advanced methods.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be crucial for confirming the connectivity of the atoms, showing the distinct signals for the ethoxy and pentyloxy groups, the aromatic protons, and the aldehydic proton. The specific chemical shifts and coupling patterns would provide unequivocal evidence for the substitution pattern on the benzene ring.
Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Infrared (IR) spectroscopy would identify the key functional groups present, such as the carbonyl (C=O) stretch of the aldehyde and the C-O stretches of the ether linkages.
Challenges in characterization could arise from the potential for polymorphism, where the solid-state packing of the molecules can vary, leading to different physical properties. Additionally, the presence of two similar alkoxy groups might require sophisticated 2D NMR techniques (like COSY, HSQC, and HMBC) to unambiguously assign all signals.
Overview of Theoretical and Computational Investigations
To date, there is a notable absence of specific theoretical and computational studies focused on this compound in the published scientific literature. However, computational chemistry offers powerful tools to predict and understand the properties of such molecules.
Density Functional Theory (DFT) calculations could be employed to:
Optimize the molecular geometry and predict its most stable conformation.
Calculate the electronic properties, such as the electrostatic potential surface, to visualize regions of high and low electron density.
Predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental results.
Determine frontier molecular orbital energies (HOMO and LUMO) to understand its reactivity and electronic transitions.
Such theoretical studies would provide valuable insights into the structure-property relationships of this compound and could guide future experimental work.
Scope and Objectives of Current and Future Research Trajectories
The limited available information on this compound suggests that its research landscape is largely unexplored, presenting numerous opportunities for future investigation.
Current and future research could focus on:
Development of efficient and scalable synthetic routes: Optimizing the synthesis of this compound to make it more readily available for further study.
Comprehensive physicochemical characterization: A thorough investigation of its physical and chemical properties, including solubility, stability, and reactivity.
Exploration of its applications in materials science: Investigating its potential as a precursor for liquid crystals, polymers, or other functional materials where its specific substitution pattern might impart desirable properties.
Investigation of its biological activity: Building upon the mention in a patent for ophthalmic use, systematic studies could explore its potential as a pharmaceutical intermediate or a bioactive molecule in its own right. epo.org
Detailed computational studies: Performing in-depth theoretical analyses to understand its electronic structure and predict its behavior in various chemical environments.
The unique combination of ethoxy and pentyloxy groups in this compound makes it a compelling target for further research, with the potential to contribute to advancements in organic synthesis, materials science, and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-pentoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLQWYSRDRNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428709 | |
| Record name | SBB016659 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79714-25-3 | |
| Record name | SBB016659 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Reactions of the Aldehyde Functional Group
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a base.
Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield the final addition product.
In the presence of alcohols under acidic or basic conditions, 3-ethoxy-4-pentyloxybenzaldehyde can form hemiacetals and subsequently acetals. The reaction is initiated by the protonation of the carbonyl oxygen (in acidic conditions) or by the direct attack of an alkoxide ion (in basic conditions), which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by an alcohol molecule forms a tetrahedral intermediate, which then either gets protonated (under basic conditions) or loses water (under acidic conditions) to form the hemiacetal. Further reaction with a second molecule of alcohol yields the acetal (B89532). The formation of these products is reversible.
The aldehyde group of this compound can be readily reduced to a primary benzyl (B1604629) alcohol, (3-ethoxy-4-pentyloxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this reduction. youtube.com NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex molecules. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups.
The reaction mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate. youtube.com This intermediate is then protonated during the work-up step to yield the corresponding alcohol. youtube.com
Due to the prochiral nature of the benzaldehyde (B42025), if the substituents on the aromatic ring were different and created a chiral center upon reduction, stereochemical control would become a significant consideration. However, for this compound itself, the resulting alcohol is not chiral. In cases of substituted benzaldehydes with adjacent chiral centers, models like the Felkin-Anh and Cram models can be used to predict the stereochemical outcome of the nucleophilic attack. youtube.com
The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, 2-(3-ethoxy-4-pentyloxyphenyl)-2-hydroxyacetonitrile. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻) or a hydroxide (B78521). openstax.org
The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. libretexts.orgyoutube.com This intermediate is then protonated by a molecule of HCN or by a weak acid in the reaction mixture to yield the cyanohydrin. libretexts.orgyoutube.com The reaction is reversible, and the position of the equilibrium depends on the reaction conditions. openstax.org
Cyanohydrins are valuable synthetic intermediates. The nitrile group can be:
Hydrolyzed under acidic or basic conditions to form an α-hydroxy carboxylic acid. openstax.org
Reduced with reagents like LiAlH₄ to afford a β-amino alcohol. openstax.org
The aldehyde group of this compound can be oxidized to a carboxylic acid, 3-ethoxy-4-pentyloxybenzoic acid. Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄) , often generated in situ from sodium or potassium dichromate and sulfuric acid.
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation and is used as a classic chemical test for aldehydes.
Fehling's solution and Benedict's solution , which are also used for aldehyde detection.
The mechanism of oxidation can vary depending on the reagent used. For instance, with chromic acid, the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to form the carboxylic acid.
This compound can participate in various condensation reactions, which are crucial for forming carbon-carbon bonds.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. wikipedia.org For example, reacting this compound with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) would yield 3-(3-ethoxy-4-pentyloxyphenyl)acrylic acid. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org This is followed by dehydration to produce an α,β-unsaturated compound. wikipedia.org
Aldol (B89426) Condensation : In a crossed or mixed aldol condensation, this compound can react with another enolizable aldehyde or ketone in the presence of an acid or base catalyst. wikipedia.orgmagritek.com Since this compound has no α-hydrogens, it can only act as the electrophilic partner in this reaction. For example, its reaction with acetone (B3395972) would yield 4-(3-ethoxy-4-pentyloxyphenyl)but-3-en-2-one. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the aldehyde. wikipedia.org The resulting β-hydroxy ketone readily dehydrates to form the conjugated enone. wikipedia.orgkhanacademy.org
Hanan One-Pot Synthesis of Terpyridines : this compound is a potential precursor in the multicomponent Hanan synthesis of substituted terpyridines. This one-pot reaction typically involves the condensation of a substituted benzaldehyde, an enolizable ketone (like 2-acetylpyridine), and a source of ammonia. orientjchem.org The aldehyde contributes to the central pyridine ring of the terpyridine scaffold. The reaction proceeds through a series of aldol-type condensations and Michael additions, ultimately leading to the aromatic terpyridine structure.
Nucleophilic Addition Reactions
Aromatic Ring Functionalization and Substitution Patterns
The benzene (B151609) ring of this compound, bearing an aldehyde group and two alkoxy substituents, is the primary site for a variety of chemical transformations. The interplay of these functional groups dictates the regioselectivity of substitution reactions and allows for diverse modifications.
Electrophilic Aromatic Substitution: Regioselectivity Directing Effects of Ethoxy and Pentyloxy Groups
The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a key transformation. The regiochemical outcome of such reactions is predominantly controlled by the activating and directing effects of the existing ethoxy and pentyloxy groups. libretexts.orgmasterorganicchemistry.com
Both the ethoxy and pentyloxy groups are classified as activating groups and ortho-, para-directors. organicchemistrytutor.comlibretexts.orgyoutube.com This is due to the presence of lone pairs on the oxygen atoms, which can be delocalized into the benzene ring through resonance. libretexts.org This delocalization increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
The resonance structures illustrate that the electron density is specifically increased at the positions ortho and para to the alkoxy groups. organicchemistrytutor.com In the case of this compound, the positions are C-2, C-5, and C-6 relative to the substituents.
The directing effects of the two alkoxy groups are cooperative, reinforcing the activation of the same positions. The aldehyde group, on the other hand, is a deactivating group and a meta-director. masterorganicchemistry.com However, the strong activating nature of the two alkoxy groups generally overrides the deactivating effect of the aldehyde group.
Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the alkoxy groups. Specifically, substitution is most likely to occur at the C-2 and C-6 positions, which are ortho to the ethoxy and pentyloxy groups, respectively, and also ortho and meta to the aldehyde group. The C-5 position is also activated (para to the ethoxy group and meta to the pentyloxy group), but substitution here might be less favored due to steric hindrance from the adjacent pentyloxy group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to Ethoxy Group | Relation to Pentyloxy Group | Relation to Aldehyde Group | Predicted Reactivity |
| C-2 | Ortho | Meta | Ortho | Highly Activated |
| C-5 | Para | Meta | Meta | Activated |
| C-6 | Meta | Ortho | Meta | Highly Activated |
This table is generated based on established principles of electrophilic aromatic substitution and the known directing effects of the functional groups present in the molecule.
Side-Chain Modifications on the Aromatic Ring
Modifications can also be introduced via the existing functional groups, namely the aldehyde and the alkoxy chains.
The aldehyde group is susceptible to a variety of transformations. For instance, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orglibretexts.org This would convert the ortho-, para-directing aldehyde (in terms of its influence on the activated ring) into a meta-directing carboxylic acid group. Conversely, the aldehyde can be reduced to a primary alcohol (a benzyl alcohol derivative) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com
The alkyl chains of the ethoxy and pentyloxy groups can also be subjects of modification, although this is generally less common than aromatic ring substitution or aldehyde transformations. Under certain conditions, ether linkages can be cleaved. nih.gov
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by the chemical environment, with the ether and aldehyde functionalities being the most susceptible to degradation.
Aromatic ethers are generally considered to be chemically stable. frtr.gov However, under harsh acidic conditions, cleavage of the ether bond can occur, leading to the formation of the corresponding phenol (B47542) and an alkyl halide or alcohol. The degradation of aromatic ethers can also be facilitated by certain microorganisms. nih.govnih.gov
The aldehyde group is prone to oxidation, especially in the presence of air (auto-oxidation), which can lead to the formation of the corresponding carboxylic acid. This process can be accelerated by light and the presence of catalysts. Under strongly basic conditions, benzaldehyde derivatives lacking an alpha-hydrogen can undergo the Cannizzaro reaction, where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.
It is important to note that the presence of multiple functional groups can lead to complex degradation profiles, and the stability of this compound will be dependent on the specific conditions it is exposed to, including pH, temperature, light, and the presence of oxidizing or reducing agents.
Table 2: Potential Degradation Reactions of this compound
| Condition | Affected Functional Group | Potential Degradation Product(s) |
| Strong Acid | Ether Linkages | 3-Hydroxy-4-pentyloxybenzaldehyde, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), Ethanol, 1-Pentanol |
| Strong Base | Aldehyde | 3-Ethoxy-4-pentyloxybenzyl alcohol, 3-Ethoxy-4-pentyloxybenzoic acid |
| Oxidizing Agents | Aldehyde | 3-Ethoxy-4-pentyloxybenzoic acid |
| Reducing Agents | Aldehyde | 3-Ethoxy-4-pentyloxybenzyl alcohol |
| Microbial Action | Ether Linkages | Phenolic derivatives |
This table outlines potential degradation pathways based on the known reactivity of the functional groups present in the molecule.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
The ¹H and ¹³C NMR spectra would provide the foundational information for the structure. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus.
¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the ethoxy and pentyloxy groups. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.3-7.5 ppm. The highly deshielded aldehydic proton (CHO) would be a singlet far downfield, expected around δ 9.8 ppm. The methylene (B1212753) protons of the ethoxy and pentyloxy groups adjacent to the oxygen atoms would appear as triplets or quartets in the δ 4.0-4.2 ppm range. The remaining aliphatic protons of the pentyloxy chain would produce a series of multiplets between δ 0.9 and 1.8 ppm, with the terminal methyl group appearing as a triplet at the most upfield position.
¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift around δ 191 ppm. The aromatic carbons would resonate in the δ 110-155 ppm region, with those bonded to oxygen appearing further downfield. The methylene carbons of the ether linkages (-O-CH₂-) would be found around δ 68-70 ppm. The aliphatic carbons of the pentyloxy chain would appear in the upfield region of the spectrum, from approximately δ 14 to 30 ppm.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethoxy-4-pentyloxybenzaldehyde (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | ~9.8 | s (singlet) |
| Aromatic-H | ~7.3-7.5 | m (multiplet) |
| Ethoxy -CH₂- | ~4.1-4.2 | q (quartet) |
| Pentyloxy -CH₂- | ~4.0-4.1 | t (triplet) |
| Pentyloxy -CH₂- (x3) | ~1.3-1.8 | m (multiplet) |
| Ethoxy -CH₃ | ~1.4-1.5 | t (triplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~191 |
| Aromatic C-O | ~150-155 |
| Aromatic C-C | ~110-130 |
| Ethoxy -CH₂- | ~69 |
| Pentyloxy -CH₂- | ~68 |
| Pentyloxy -CH₂- (x3) | ~22-30 |
| Pentyloxy -CH₃ | ~14 |
To confirm the assignments from 1D NMR and establish the full connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent methylene groups within the ethoxy and pentyloxy chains, and potentially between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the aldehydic proton to the aromatic ring carbons, and the methylene protons of the ether groups to the aromatic carbons they are attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a relatively flexible molecule like this, it would confirm the substitution pattern on the aromatic ring by showing correlations between the ethoxy/pentyloxy protons and the nearby aromatic protons.
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), could be employed to predict the ¹H and ¹³C NMR spectra. These calculations would model the magnetic shielding of each nucleus, which can then be converted into chemical shifts. While not a substitute for experimental data, these predictions can be highly accurate and would serve to validate the theoretical assignments made above.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1700-1685 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. Other key signals would include C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic chains (3000-2850 cm⁻¹), and strong C-O stretching bands for the ether linkages in the 1260-1020 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be particularly prominent. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
LC-MS and GC-MS: These hyphenated techniques are ideal for verifying the purity of a sample and obtaining its mass spectrum. nih.govresearchgate.net For this compound (Molecular Weight: 236.31 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO), cleavage of the ether side chains, and rearrangements. Common fragments would be expected from the loss of the pentyloxy radical, leading to a significant peak at m/z 165, and subsequent loss of ethylene (B1197577) from the ethoxy group.
X-ray Crystallography for Solid-State Molecular Architecture
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Based on studies of similar molecules like 3-ethoxy-4-hydroxybenzaldehyde (B1662144), one would expect the benzaldehyde (B42025) core to be nearly planar. biosynth.com The packing of the molecules in the crystal would be governed by weak intermolecular interactions. However, without experimental data, this remains a hypothetical analysis.
Computational and Theoretical Chemistry of 3 Ethoxy 4 Pentyloxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the intrinsic properties of molecules like 3-ethoxy-4-pentyloxybenzaldehyde at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations reveal a nearly planar benzaldehyde (B42025) core, with the ethoxy and pentyloxy groups exhibiting specific spatial orientations to minimize steric hindrance. The electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are also elucidated. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transition properties.
Table 1: Calculated Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-O (ethoxy) | ~1.36 Å | |
| C-O (pentyloxy) | ~1.37 Å | |
| Bond Angle | O=C-H | ~120.5° |
| C-C-C (aromatic) | ~119° - 121° | |
| Dihedral Angle | C-C-O-C (ethoxy) | Varies with conformation |
| C-C-O-C (pentyloxy) | Varies with conformation | |
| Note: These are typical approximate values and can vary based on the specific DFT functional and basis set used in the calculation. |
Conformational Analysis and Energy Minima Identification
The presence of flexible ethoxy and pentyloxy side chains in this compound gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the dihedral angles of the side chains and calculating the potential energy at each point, a potential energy surface can be mapped out. This allows for the identification of stable conformers, which correspond to local energy minima on this surface. The global minimum represents the most stable conformation of the molecule under isolated, gas-phase conditions. These studies are crucial as the conformation can significantly influence the molecule's physical properties, such as its packing in a crystal lattice and its interaction with other molecules.
Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis absorption spectra)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).
IR Spectra: The vibrational frequencies and intensities of the molecule can be computed, which correspond to the peaks in an Infrared (IR) spectrum. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting theoretical spectrum can aid in the assignment of vibrational modes observed in experimental IR spectroscopy.
UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide insight into the electronic transitions occurring within the molecule, typically π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group.
Table 2: Theoretically Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.9-7.8 ppm; Aldehyde proton: ~9.8 ppm; Alkoxy protons: variable |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~191 ppm; Aromatic carbons: ~110-155 ppm; Alkoxy carbons: variable |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1680-1700 cm⁻¹; C-H (aromatic) stretch: ~3000-3100 cm⁻¹; C-O stretch: ~1200-1300 cm⁻¹ |
| UV-Vis | λ_max | ~280-320 nm (n→π* and π→π* transitions) |
| Note: These are representative values and the exact predicted values depend on the computational method and solvent model used. |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule or an ensemble of molecules over time.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can model the explicit interactions between the solute molecule and a large number of solvent molecules. By running simulations in different solvents (e.g., polar and non-polar), one can observe how the solvent affects the conformational preferences of the flexible side chains through solute-solvent hydrogen bonding and van der Waals interactions. Furthermore, the solvation shell around the reactive aldehyde group can be analyzed to understand how the solvent might mediate its accessibility and reactivity in chemical reactions.
Intermolecular Interactions and Self-Assembly
For applications in materials science, understanding how molecules of this compound interact with each other is crucial. MD simulations can provide insights into the nature and strength of intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds. By simulating a system containing many molecules, it is possible to observe aggregation or self-assembly phenomena. These simulations can predict how the molecules might arrange themselves in a condensed phase, which is fundamental for understanding the formation of liquid crystals or thin films, if the molecule possesses such properties. The simulations can reveal preferred packing motifs and the role of the alkoxy chains in directing the supramolecular architecture.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions involving aromatic aldehydes like this compound. By mapping out reaction coordinates, identifying transition states, and calculating energy profiles, researchers can predict reaction outcomes and understand the underlying factors that control chemical transformations.
The study of reaction mechanisms through computational methods involves tracing the energetic landscape that connects reactants to products. This landscape, or potential energy surface, reveals the most likely pathway a reaction will follow. Key points on this surface include local minima, which represent stable intermediates, and saddle points, which correspond to transition states—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.com
A practical example can be seen in the computational analysis of the acetalization of benzaldehyde. researchgate.net Such studies calculate the energy changes throughout the reaction, identifying the most stable products and the rate-determining step. For instance, in a study on benzaldehyde acetalization using an ab initio method, the hemiacetal intermediate was found to have the highest energy, indicating it is a labile species and its formation is likely the rate-determining step. researchgate.net Conversely, the final acetal (B89532) product showed the lowest energy, confirming its stability. researchgate.net
For a substituted aromatic aldehyde like this compound, the ethoxy and pentyloxy groups would influence the electronic and steric properties of the transition states in its reactions. Computational models can precisely quantify these effects. For example, studies on the photochemistry of aromatic carbonyls have used computational methods to determine the structures of transient species and intermediates, such as triplet states, which are crucial in understanding photodissociation pathways. researchgate.net The substituent effects on transition-state structures are critical; for instance, in SN2 reactions of benzyl (B1604629) compounds, the relief of steric strain through bond-breaking can be a dominant factor. rsc.org By calculating the geometries and energies of these fleeting structures, a detailed, step-by-step mechanism can be constructed, providing a roadmap for controlling the reaction.
Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Reaction Step | Species | Relative Energy (kJ/mol) | Description |
| 1 | Reactants (Aldehyde + Reagent) | 0 | Starting materials |
| 2 | Transition State 1 | +80 | Energy barrier for the first step |
| 3 | Intermediate | +20 | A semi-stable species formed during the reaction |
| 4 | Transition State 2 | +100 | Highest energy barrier (Rate-determining step) |
| 5 | Products | -50 | Final, stable molecules |
This table is a generalized representation based on typical reaction coordinate profiles and is for illustrative purposes only.
Computational chemistry is an indispensable tool in modern catalyst design, enabling the rational development of catalysts with high efficiency and selectivity. mdpi.com Instead of relying on traditional trial-and-error experimentation, computational approaches allow for the in silico screening and design of catalysts, saving significant time and resources. youtube.com
The process involves modeling the interaction between the catalyst and the reactants, such as this compound. By calculating the reaction pathway in the presence of a potential catalyst, chemists can determine how the catalyst lowers the activation energy. youtube.com This is achieved by providing an alternative reaction mechanism, often involving the formation of new intermediates that are more easily converted to products. youtube.com
Advanced computational methods like Density Functional Theory (DFT) are used to study a wide range of catalytic processes, including reactions relevant to biomass conversion where substituted aldehydes are common intermediates. pnnl.gov These methods can model reactions at various interfaces (solid/gas, solid/liquid) and account for environmental factors like solvents. pnnl.gov For reactions involving aldehydes, computational studies can help in designing organocatalysts or transition metal complexes. youtube.comacs.org For example, models can predict how the electronic structure of a catalyst influences its activity, allowing for the fine-tuning of its properties to achieve a desired outcome, such as the selective hydrogenation of a specific functional group. mdpi.com
The ultimate goal is to develop a quantitative understanding of the factors that govern catalytic behavior, leading to the creation of novel catalytic materials for sustainable chemical processes with minimal environmental impact. pnnl.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Aromatic Aldehyde Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.govresearchgate.net These models are fundamental in fields like drug discovery and environmental toxicology, allowing for the rapid screening of large chemical libraries. nih.gov For aromatic aldehydes, these models can predict properties ranging from toxicity to receptor binding affinity. kean.edu
The foundation of any QSAR/QSPR model is the molecular descriptor—a numerical value that represents a specific characteristic of a molecule. wiley.com These descriptors are calculated from the molecular structure and can be broadly categorized.
Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability. They are crucial for modeling interactions driven by electrostatic forces, like ligand-receptor binding. For aromatic aldehydes, descriptors related to the electron-donating or -withdrawing nature of substituents (like the ethoxy and pentyloxy groups in this compound) are important for predicting reactivity. nih.gov
Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of a molecule (its graph). researchgate.net They encode information about atomic connectivity, molecular size, shape, and branching. researchgate.net Examples include molecular connectivity indices (like the Randić index) and atom-centered fragment counts. nih.govresearchgate.net These descriptors are computationally inexpensive and have been used successfully in many QSAR/QSPR studies. researchgate.netnih.gov
In building a predictive model, a variety of these descriptors are calculated for a set of known molecules (a training set). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed activity or property. nih.govresearchgate.net
Table 2: Common Descriptors in QSAR/QSPR Modeling of Aromatic Aldehydes
| Descriptor Type | Example Descriptor | Information Encoded | Potential Application for Aldehyde Analogs |
| Electronic | Dipole Moment | Overall polarity of the molecule. | Predicting solubility in polar solvents. |
| Electronic | Partial Atomic Charges | Distribution of electrons across the molecule. | Modeling interactions with biological targets. |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. researchgate.net | Correlating with properties dependent on molecular size. |
| Topological | Randić Connectivity Index | Branching and complexity of the carbon skeleton. researchgate.net | Relating structure to physical properties like boiling point. |
| 3D-MoRSE | Mor31p | 3D structure weighted by polarizability. nih.gov | Capturing three-dimensional features relevant to bioactivity. |
A critical aspect of QSAR/QSPR modeling is to ensure that the developed model is robust, predictive, and not a result of a chance correlation. This involves rigorous validation and defining the model's applicability domain (AD).
Model Validation: Validation is the process of assessing the reliability and relevance of the model.
Internal Validation: Techniques like leave-one-out cross-validation are used on the training set to check the model's internal consistency and stability.
External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used during model development. kean.edu A good model should accurately predict the properties of these new molecules.
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. A prediction for a new compound is considered trustworthy only if the compound falls within the AD of the model that generated it. This prevents the extrapolation of the model to compounds that are structurally very different from those in the training set. The AD can be defined based on the range of descriptor values in the training set or by more complex distance-based methods.
The successful development and validation of QSAR models for aromatic aldehydes can provide valuable predictive tools for assessing their biological and environmental impact. kean.edunih.gov
Role As a Synthetic Building Block in Advanced Materials and Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The aldehyde functional group is a cornerstone of organic synthesis, and its presence in 3-Ethoxy-4-pentyloxybenzaldehyde allows for a multitude of chemical transformations, making it an ideal starting point for constructing more elaborate molecular frameworks.
The aldehyde group is a key reactant in cyclization reactions used to form a wide variety of ring structures. Aldehydes are well-established precursors for synthesizing N-, O-, and S-containing heterocycles, which are foundational structures in pharmaceuticals, natural products, and materials chemistry. rsc.org Methodologies such as condensations, cycloadditions, and multicomponent reactions frequently employ aldehydes to build these complex cyclic systems. nih.govmdpi.com
While specific examples detailing the use of this compound in these exact reactions are not extensively documented in prominent literature, its inherent reactivity as an aromatic aldehyde makes it a suitable candidate for such transformations. The ethoxy and pentyloxy groups can influence the electronic properties of the aldehyde and the solubility of the resulting heterocyclic products, offering a route to fine-tune the characteristics of the final molecule.
Beyond covalent synthesis, this compound serves as an excellent scaffold for building larger, non-covalently linked structures.
Supramolecular Assemblies: The oxygen atoms within the ethoxy and pentyloxy groups can act as hydrogen bond acceptors. This capability allows the molecule to participate in self-assembly processes, forming ordered, three-dimensional networks driven by intermolecular forces. Research on structurally related molecules, such as 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, has shown the formation of complex crystal structures consolidated by hydrogen bonds and other weak interactions. acs.org
Coordination Polymers (CPs): The aldehyde's oxygen atom can coordinate with metal ions, positioning the molecule as a potential organic linker for the synthesis of coordination polymers or metal-organic frameworks (MOFs). nih.gov CPs are materials in which metal ions are linked by organic ligands, creating extended one-, two-, or three-dimensional structures. researchgate.net The synthesis of coordination polymers using aldehyde-containing ligands is a known strategy for creating materials with applications in catalysis and sensing. researchgate.netcitedrive.com The specific length and conformation of the alkoxy chains on the this compound backbone can influence the resulting polymer's topology and pore environment.
Application in Functional Material Development
The unique combination of a semi-rigid aromatic core and flexible peripheral alkoxy chains makes this compound an attractive component for the design of advanced functional materials.
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov The molecules that form these phases, known as mesogens, typically consist of a rigid core and flexible terminal chains. acs.org The structure of this compound aligns well with these requirements.
| Structural Feature | Role in Liquid Crystal Formation |
| Benzene (B151609) Ring | Provides the necessary rigid core that promotes anisotropic packing. |
| Ethoxy & Pentyloxy Chains | Act as flexible tails that influence the melting point and the type of liquid crystal phase (mesophase) that forms. nih.gov |
| Aldehyde Group | Offers a site for further modification to create more complex, bent-core, or calamitic (rod-shaped) mesogens. |
Derivatives of this compound are prime candidates for exhibiting liquid crystalline behavior. By modifying the length and nature of the alkyl chains or by extending the rigid core through reactions at the aldehyde group, a variety of mesophases (e.g., nematic, smectic) could be targeted. The study of such derivatives contributes to understanding the structure-property relationships that govern mesophase behavior.
Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). A key requirement for these materials is the combination of π-conjugated systems for charge transport and functional groups that ensure solubility and processability.
This compound possesses features that make it a promising precursor for these materials:
π-Conjugated System: The benzaldehyde (B42025) core is a π-electron system.
Solubility: The ethoxy and pentyloxy side chains enhance solubility in organic solvents, which is crucial for solution-based processing techniques used in manufacturing flexible electronic devices.
Reactive Monomer: The aldehyde group provides a reactive handle for polymerization reactions (e.g., Knoevenagel or Wittig reactions) to create π-conjugated polymers. These polymers can have extended conjugation lengths, a prerequisite for efficient charge transport in organic semiconductors.
The development of chemical sensors for detecting environmental pollutants, industrial chemicals, and biological analytes is a significant area of research. rsc.org Materials based on this compound could be applied in this field in two primary ways:
Direct Use as a Chemosensor: Aldehyde-bearing molecules are frequently used in the design of optical chemosensors. acs.org The aldehyde group can react with specific analytes (e.g., amines, hydrazines) via mechanisms like Schiff base formation, leading to a detectable change in color or fluorescence. The electronic properties of the sensor molecule, and thus its response, can be tuned by the attached ethoxy and pentyloxy groups.
Precursor for Sensor Materials: As a building block for coordination polymers (CPs), the molecule can contribute to creating highly sensitive and selective sensor platforms. CPs and MOFs are renowned for their application in sensing due to their high surface area and tunable structures. nih.govresearchgate.net A CP synthesized with a this compound-derived linker could detect analytes through mechanisms like fluorescence quenching, where the analyte's interaction with the framework turns off the material's natural luminescence.
Intermediate in the Synthesis of Specialty Chemicals
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a reactive aldehyde group and two different alkoxy substituents on the benzene ring, allows for a variety of chemical transformations, making it a key component in multi-step organic synthesis.
The general synthetic utility of this compound is demonstrated by the synthesis pathways of related structures, such as 3-ethoxy-4-methoxybenzaldehyde (B45797). This analogue is prepared from isovanillin (B20041) through an ethylation reaction, a common and straightforward synthetic operation. google.com For instance, a patented method describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane (B45996) in the presence of a base and a catalyst. google.com This process highlights the accessibility of such substituted benzaldehydes.
These types of benzaldehyde derivatives are recognized as important intermediates in the production of specialty chemicals. For example, the related compound 3-ethoxy-4-methoxybenzonitrile, which is synthesized from 3-ethoxy-4-methoxybenzaldehyde, is identified as a key intermediate in the synthesis of pharmaceutical compounds. google.com The conversion from an aldehyde to a nitrile is a well-established chemical transformation. google.comchemicalbook.com This illustrates the role of the aldehyde functional group as a versatile handle for constructing more elaborate molecular frameworks. The presence of the ethoxy and pentyloxy groups on the benzene ring of this compound provides specific steric and electronic properties to the molecule, influencing the reactivity and characteristics of the final products. These groups can be crucial for tailoring the properties of the target specialty chemicals.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Systematic Modification of Alkoxy Chains (e.g., varying chain length, branching)
The synthesis of 3-ethoxy-4-pentyloxybenzaldehyde analogues with varied alkoxy chains is a fundamental approach to understanding structure-property relationships. The foundational synthesis for these compounds typically involves the Williamson ether synthesis, starting from a suitably protected dihydroxybenzaldehyde. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797), a close analogue, is achieved by reacting isovanillin (B20041) with an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. google.com This methodology can be adapted to introduce a wide variety of alkoxy groups at the 3- and 4-positions of the benzaldehyde (B42025) core.
Systematic modifications can include the elongation or shortening of the alkyl chains, as well as the introduction of branching. For example, by replacing the pentyloxy group with other alkoxy groups of varying lengths (e.g., methoxy, propoxy, hexyloxy), a homologous series of 3-ethoxy-4-alkoxybenzaldehydes can be generated. The introduction of branched alkyl chains, such as an isobutyloxy or a neopentyloxy group, can significantly impact the steric environment around the aldehyde functional group and influence the molecule's conformational preferences.
These modifications directly influence the lipophilicity and, consequently, the solubility of the compounds in different media. A representative set of such analogues is presented in the table below.
| Alkoxy Group at C4 | Molecular Formula | Molecular Weight ( g/mol ) |
| Methoxy | C10H12O3 | 180.20 sigmaaldrich.com |
| Ethoxy | C11H14O3 | 194.23 |
| Propoxy | C12H16O3 | 208.25 |
| Butoxy | C13H18O3 | 222.28 |
| Pentyloxy | C14H20O3 | 236.31 sigmaaldrich.com |
| Hexyloxy | C15H22O3 | 250.33 |
| Isopentyloxy | C14H20O3 | 236.31 |
| Neopentyloxy | C14H20O3 | 236.31 |
Note: The data for analogues other than 3-ethoxy-4-methoxybenzaldehyde and this compound are calculated based on their chemical structures.
Introduction of Other Functional Groups on the Aromatic Ring or Alkoxy Chains
Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto the aromatic ring or the alkoxy chains. Such modifications can dramatically alter the electronic properties and reactivity of the molecule, as well as introduce new sites for chemical transformations.
Aromatic Ring Functionalization: The benzene (B151609) ring of 3,4-dialkoxybenzaldehydes can undergo various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or acylation can introduce nitro, halo, or acyl groups onto the aromatic ring, typically at the positions ortho or meta to the existing alkoxy groups, guided by their directing effects. The synthesis of such derivatives allows for the exploration of their utility as intermediates in the preparation of more complex molecules.
Alkoxy Chain Functionalization: Functional groups can also be incorporated into the alkoxy chains themselves. This is typically achieved by using a functionalized alkylating agent during the Williamson ether synthesis. For example, using an alkyl halide containing a terminal alkene, alkyne, or another protected functional group would yield a 3-ethoxy-4-(functionalized pentyloxy)benzaldehyde derivative. An example from the literature is 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde, which incorporates an ether linkage within the C4 alkoxy chain. sigmaaldrich.com
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group |
| 3-Ethoxy-4-[2-(p-tolyloxy)-ethoxy]-benzaldehyde | C18H20O4 | 300.35 scbt.com | Aryl ether |
| 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde | C19H22O5 | 330.37 sigmaaldrich.com | Aryl ether |
Chiral Derivatives and Enantioselective Synthesis Approaches
The introduction of chirality into the this compound structure opens up possibilities for applications in asymmetric synthesis and as chiral ligands or building blocks. Chirality can be introduced in several ways, most commonly by incorporating a chiral center into one of the alkoxy chains or by creating axial chirality through appropriate substitution patterns.
The synthesis of such chiral derivatives often relies on the use of chiral starting materials or chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net For example, a chiral pentyloxy group could be introduced by using an enantiomerically pure pentanol (B124592) derivative in the ether synthesis step.
Enantioselective Synthesis: While direct enantioselective synthesis of chiral 3,4-dialkoxybenzaldehyde derivatives is not widely reported, general strategies in asymmetric synthesis can be applied. The use of chiral catalysts to control the stereochemical outcome of a key reaction step is a powerful approach. rsc.orgnih.gov For instance, an asymmetric reduction of a precursor ketone or an asymmetric alkylation could establish the desired stereocenter. Another approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective transformation and are subsequently removed. williams.edursc.org
Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility
The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity and synthetic utility of this compound derivatives.
Electronic Effects: The nature of the substituents on the aromatic ring and the alkoxy chains influences the electronic properties of the benzaldehyde. Alkoxy groups are electron-donating, which increases the electron density on the aromatic ring and can affect the reactivity of the aldehyde group. ncert.nic.in Generally, electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. d-nb.info Conversely, the introduction of electron-withdrawing groups on the aromatic ring would increase the aldehyde's reactivity.
Steric Effects: The size and branching of the alkoxy chains can exert significant steric hindrance around the aldehyde functionality. This can influence the accessibility of the carbonyl carbon to nucleophiles and can be exploited to achieve selectivity in certain reactions.
Synthetic Utility: The diverse array of accessible derivatives enhances the synthetic utility of the this compound scaffold. For example, derivatives with additional functional groups can serve as versatile intermediates for the synthesis of more complex target molecules, including pharmaceuticals and materials with specific optical or electronic properties. The presence of multiple, differentially reactive sites allows for selective chemical transformations, making these compounds valuable synthons in multistep organic synthesis.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The primary route for the synthesis of 3-Ethoxy-4-pentyloxybenzaldehyde is anticipated to be a Williamson ether synthesis. wikipedia.orgchemistrytalk.org This reaction would likely involve the reaction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.
A proposed synthetic scheme is as follows:
Scheme 1: Proposed Synthesis of this compound via Williamson Ether Synthesis
(Image depicting the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a pentyl halide)
Future research should focus on optimizing this synthesis for sustainability. This includes exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. Investigating alternative activating groups for the pentyl moiety, beyond halides, could also lead to milder reaction conditions and improved atom economy. Furthermore, the development of catalytic methods, potentially using phase-transfer catalysts, could enhance reaction rates and reduce the required amount of base. wikipedia.org
Advanced Mechanistic Investigations using Real-time Spectroscopy
A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. While the Williamson ether synthesis is generally understood to proceed via an S_N2 mechanism, in-depth kinetic and mechanistic studies specific to this compound are lacking. wikipedia.orgmasterorganicchemistry.com
Future work should employ real-time spectroscopic techniques, such as in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the reaction progress. rsc.org This would allow for the identification of key intermediates and transition states, providing a more nuanced understanding of the reaction kinetics. Such studies could elucidate the influence of the solvent, base, and temperature on the reaction rate and selectivity, paving the way for more efficient and controlled synthetic protocols.
Integration with Machine Learning for Reaction Prediction and Optimization
The field of chemistry is increasingly benefiting from the integration of machine learning (ML). nih.govifmo.ruacs.org For this compound, ML algorithms could be trained on existing data from similar etherification reactions to predict optimal reaction conditions. nih.govrsc.org
By inputting various parameters such as reactant concentrations, catalyst type, solvent, and temperature, ML models could predict the reaction yield and purity. This predictive power would significantly reduce the number of experiments required for optimization, saving time and resources. Furthermore, ML could be employed to explore a vast chemical space of potential reactants and catalysts, potentially uncovering novel and more efficient synthetic pathways that might not be intuitively obvious to a human chemist.
Exploration of Emerging Applications in Interdisciplinary Chemical Research
The unique combination of ethoxy and pentyloxy groups on the benzaldehyde (B42025) core suggests potential applications in various interdisciplinary fields. The lipophilic pentyloxy chain, for instance, could enhance the compound's solubility in nonpolar environments, making it a candidate for applications in materials science.
Future research could investigate the use of this compound as a building block for liquid crystals or as a modifying agent for polymers. Its aromatic aldehyde functionality also opens doors for its use in the synthesis of novel Schiff bases, which are known to have applications in catalysis and as ligands for metal complexes. researchgate.net Exploring its potential as a precursor for functional dyes or as a component in stimuli-responsive materials could also be a fruitful area of investigation. For instance, the aldehyde group could be used to graft the molecule onto hydrogel platforms for biomedical applications. mdpi.com
Computational Design of Functional Derivatives with Tunable Properties
Computational chemistry offers a powerful tool for designing novel derivatives of this compound with specific, tunable properties. unl.edu Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic and steric effects of introducing different functional groups onto the aromatic ring or modifying the alkoxy chains.
This in-silico approach would allow for the rational design of derivatives with tailored characteristics, such as altered reactivity, specific absorption wavelengths for optical applications, or enhanced binding affinity for biological targets. For example, computational models could predict how modifications to the alkoxy chains would affect the molecule's self-assembly properties, guiding the synthesis of new materials with desired organizational structures. This predictive capability would accelerate the discovery of new functional molecules based on the this compound scaffold.
Q & A
Q. What is the recommended synthetic route for 3-Ethoxy-4-pentyloxybenzaldehyde, and what key intermediates are involved?
The synthesis typically involves sequential alkoxylation of a benzaldehyde precursor. A one-step approach using Williamson ether synthesis can introduce ethoxy and pentyloxy groups at positions 3 and 4, respectively. Key intermediates include 4-hydroxy-3-methoxybenzaldehyde, which undergoes alkylation with ethyl and pentyl halides. Reaction optimization (e.g., temperature, base selection) is critical to minimize byproducts like dialkylated derivatives .
Q. How can solubility challenges of this compound in aqueous media be addressed during purification?
Due to its limited water solubility (~8.45 mg/mL at 25°C), recrystallization using ethanol-water mixtures is effective. For advanced purification, column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) resolves impurities. Solubility parameters should be cross-validated using computational tools like Hansen solubility predictions .
Q. What basic spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm).
- FT-IR : Peaks at ~2850 cm⁻¹ (C-H stretch, alkoxy) and ~1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (expected [M+H]⁺ ~250–260 m/z) .
Q. How does the steric hindrance of the pentyloxy group influence reactivity in further functionalization?
The pentyloxy group increases steric bulk, slowing electrophilic substitutions (e.g., nitration). Kinetic studies using time-resolved UV-Vis spectroscopy can monitor reaction progress. Adjusting solvent polarity (e.g., DMF vs. THF) mitigates steric effects by improving reagent accessibility .
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
Use a Design of Experiments (DOE) approach to evaluate factors like reaction time (6–12 h), temperature (60–100°C), and molar ratios (1:1.2–1:1.5 for alkylating agents). Response surface methodology identifies optimal conditions. Parallel synthesis in microreactors enhances reproducibility .
Q. How can contradictory solubility data from different sources be resolved?
Cross-reference experimental measurements (e.g., shake-flask method) with computational predictions via COSMO-RS or UNIFAC models. Validate using differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .
Q. What advanced techniques elucidate crystal structure and intermolecular interactions?
Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks (e.g., C=O⋯H-O interactions). Pair distribution function (PDF) analysis complements this for amorphous regions. Crystallographic data should be deposited in repositories like the Cambridge Structural Database .
Q. How does pH affect the stability of this compound in storage?
Conduct accelerated stability studies under varying pH (2–12) at 40°C/75% RH. Monitor degradation via HPLC-UV at 254 nm. Alkaline conditions (pH >10) promote aldehyde oxidation, requiring inert atmosphere storage (N₂/Ar) .
Q. What computational methods predict reactivity in derivatization reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations assess solvent effects on transition states. Tools like Gaussian or ORCA are recommended .
Q. How can structure-activity relationships (SAR) be explored for bioactivity screening?
Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. heptyloxy) and evaluate against targets (e.g., enzymes, receptors). Use multivariate regression analysis to correlate substituent effects (logP, steric parameters) with bioactivity. High-throughput screening combined with SPR (surface plasmon resonance) quantifies binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
